

A Technical Guide to the Spectroscopic Profile of 3,4-Dimethoxy-5-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3,4-Dimethoxy-5-hydroxybenzaldehyde

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This document provides a comprehensive overview of the spectroscopic data for **3,4-Dimethoxy-5-hydroxybenzaldehyde**, a significant chemical intermediate. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic information and the methodologies for their acquisition.

Spectroscopic Data Summary

The empirical formula for **3,4-Dimethoxy-5-hydroxybenzaldehyde** is $C_9H_{10}O_4$, with a molecular weight of 182.17 g/mol .^[1] The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Frequency
9.77	s	1H	Aldehyde (-CHO)	DMSO-d ₆	400 MHz
7.08	s	1H	Aromatic (H-6)	DMSO-d ₆	400 MHz
6.95	s	1H	Aromatic (H-2)	DMSO-d ₆	400 MHz
3.84	s	3H	Methoxy (-OCH ₃)	DMSO-d ₆	400 MHz
3.76	s	3H	Methoxy (-OCH ₃)	DMSO-d ₆	400 MHz

Data sourced from the Human Metabolome Database.[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment	Solvent	Frequency
193.00	Aldehyde Carbonyl (C=O)	D ₂ O	500 MHz
159.41	Aromatic Carbon (C-O)	D ₂ O	500 MHz
146.00	Aromatic Carbon (C-O)	D ₂ O	500 MHz
132.49	Aromatic Carbon (C-OH)	D ₂ O	500 MHz
131.13	Aromatic Carbon (C-CHO)	D ₂ O	500 MHz
124.74	Aromatic Carbon (C-H)	D ₂ O	500 MHz
111.82	Aromatic Carbon (C-H)	D ₂ O	500 MHz
55.52	Methoxy Carbon (-OCH ₃)	D ₂ O	500 MHz

Predicted data sourced from the Human Metabolome Database.[\[3\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3100	Broad	O-H Stretch (phenolic)
~3010	Medium	C-H Stretch (aromatic)
~2940, ~2850	Medium	C-H Stretch (aliphatic -OCH ₃)
~2830, ~2730	Medium	C-H Stretch (aldehyde)
~1680	Strong	C=O Stretch (aldehyde)
~1590, ~1500	Strong	C=C Stretch (aromatic ring)
~1270, ~1030	Strong	C-O Stretch (aryl ether)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
182	100	[M] ⁺
181	95	[M-H] ⁺
153	40	[M-CHO] ⁺
139	25	[M-CH ₃ -CO] ⁺
111	20	
83	15	
53	20	

Data sourced from the NIST WebBook.[\[4\]](#)

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **3,4-Dimethoxy-5-hydroxybenzaldehyde** for ^1H NMR or 20-50 mg for ^{13}C NMR. The solid sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a clean vial.
- **Transfer to NMR Tube:** The resulting solution is carefully transferred into a 5 mm NMR tube using a pipette, ensuring no solid particles are present.
- **Instrument Setup:** The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The experiment begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity.
- **Data Acquisition:**
 - ^1H NMR: A standard proton spectrum is acquired with a 90° pulse, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.^[5]
 - ^{13}C NMR: The spectrometer is tuned to the ^{13}C frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. The spectral width is set to cover the expected range of carbon signals (e.g., 0-200 ppm).^[6] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3,4-Dimethoxy-5-hydroxybenzaldehyde** by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.

- **Data Acquisition:** The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The resulting spectrum plots the percentage of transmittance or absorbance against the wavenumber.

Mass Spectrometry (MS)

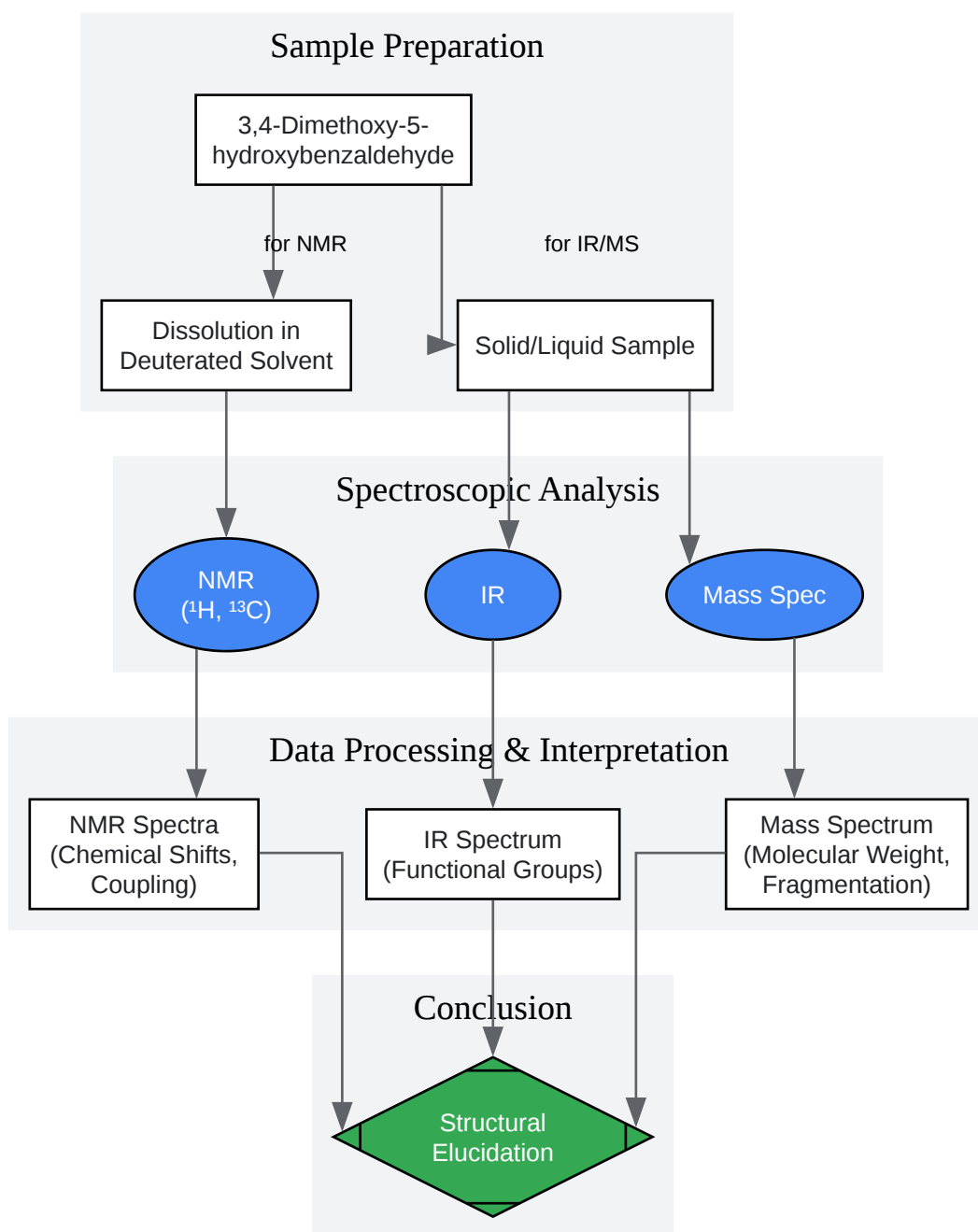
Objective: To determine the molecular weight and fragmentation pattern of **3,4-Dimethoxy-5-hydroxybenzaldehyde**.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is then vaporized in a high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The high energy of the electron beam often causes the molecular ion to break apart into smaller, charged fragments.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .^[6]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3,4-Dimethoxy-5-hydroxybenzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

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